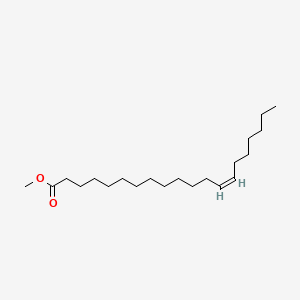
cis-13-Eicosenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-13-Eicosenoic acid methyl ester: is an organic compound with the molecular formula C21H40O2 and a molecular weight of 324.54 g/mol . It is a methyl ester derivative of cis-13-Eicosenoic acid, which is a monounsaturated fatty acid. This compound is characterized by the presence of a double bond at the 13th carbon position in the fatty acid chain, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-13-Eicosenoic acid methyl ester typically involves the esterification of cis-13-Eicosenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be represented as follows:
cis-13-Eicosenoic acid+MethanolH2SO4cis-13-Eicosenoic acid methyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing cis-13-Eicosenoic acid. This process involves the reaction of triglycerides with methanol in the presence of a catalyst, such as sodium methoxide, to produce the methyl ester and glycerol .
Chemical Reactions Analysis
Types of Reactions: cis-13-Eicosenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted esters
Scientific Research Applications
cis-13-Eicosenoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-13-Eicosenoic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as lipases and esterases to release cis-13-Eicosenoic acid, which can then participate in various metabolic pathways . The compound’s double bond and ester group make it reactive towards oxidation and reduction reactions, influencing its biological activity .
Comparison with Similar Compounds
cis-13-Eicosenoic acid methyl ester can be compared with other similar compounds, such as:
cis-11-Eicosenoic acid methyl ester: Similar in structure but with the double bond at the 11th carbon position.
Erucic acid methyl ester: Contains a longer carbon chain with the double bond at the 13th position.
Oleic acid methyl ester: A common monounsaturated fatty acid methyl ester with the double bond at the 9th position.
Uniqueness: The unique position of the double bond in this compound gives it distinct chemical and biological properties compared to other fatty acid methyl esters .
Properties
Molecular Formula |
C21H40O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl (Z)-icos-13-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3/b9-8- |
InChI Key |
XQXARCJTXXEQEX-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















